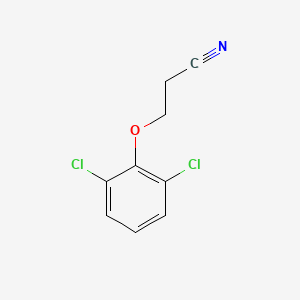
schisantherinP
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
SchisantherinP is a natural bioactive compound found in the fruit of Schisandra chinensis, a plant commonly used in traditional Chinese medicine. This compound belongs to the lignan derivatives and has been studied for its potential therapeutic properties, including antioxidant, anti-inflammatory, and neuroprotective effects.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of SchisantherinP involves several steps, starting from the extraction of Schisandra chinensis fruit. The key steps include:
Extraction: The fruit is subjected to solvent extraction using ethanol or methanol to obtain a crude extract.
Isolation: The crude extract is then purified using chromatographic techniques such as high-performance liquid chromatography (HPLC) to isolate this compound.
Synthesis: Chemical synthesis of this compound can be achieved through various organic reactions, including cyclization and esterification, under controlled conditions.
Industrial Production Methods: Industrial production of this compound typically involves large-scale extraction and purification processes. The use of advanced chromatographic techniques and optimized reaction conditions ensures high yield and purity of the compound.
Análisis De Reacciones Químicas
Types of Reactions: SchisantherinP undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the this compound molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed under specific conditions.
Major Products:
Aplicaciones Científicas De Investigación
Chemistry: SchisantherinP is used as a starting material for the synthesis of other bioactive compounds.
Biology: It has been shown to promote neural cell proliferation and differentiation, making it a potential candidate for treating neurodegenerative diseases.
Medicine: this compound exhibits antioxidant and anti-inflammatory properties, which may be beneficial in treating conditions such as ischemic brain injury and stroke.
Industry: The compound is used in the development of dietary supplements and functional foods due to its health-promoting effects.
Mecanismo De Acción
The mechanism of action of SchisantherinP involves several molecular targets and pathways:
Antioxidant Activity: this compound scavenges free radicals and reduces oxidative stress by regulating the expression of antioxidant enzymes.
Anti-inflammatory Effects: It inhibits the production of pro-inflammatory cytokines and modulates signaling pathways involved in inflammation.
Neuroprotection: this compound promotes neural cell proliferation and differentiation by regulating the expression of cell division control protein 42 (Cdc42) and other related proteins.
Comparación Con Compuestos Similares
- Schisandrin A
- Schisandrin B
- Schisandrin C
These compounds, along with SchisantherinP, contribute to the overall therapeutic potential of Schisandra chinensis and are subjects of ongoing research for their various health benefits.
Propiedades
Fórmula molecular |
C22H24O8 |
|---|---|
Peso molecular |
416.4 g/mol |
Nombre IUPAC |
3,22-dimethoxy-12,13-dimethyl-5,7,18,20-tetraoxapentacyclo[13.7.0.02,10.04,8.017,21]docosa-1(22),2,4(8),9,15,17(21)-hexaene-11,14-diol |
InChI |
InChI=1S/C22H24O8/c1-9-10(2)18(24)12-6-14-20(30-8-28-14)22(26-4)16(12)15-11(17(9)23)5-13-19(21(15)25-3)29-7-27-13/h5-6,9-10,17-18,23-24H,7-8H2,1-4H3 |
Clave InChI |
PGQCSEUUYHHWGA-UHFFFAOYSA-N |
SMILES canónico |
CC1C(C(C2=CC3=C(C(=C2C4=C(C5=C(C=C4C1O)OCO5)OC)OC)OCO3)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]acetic acid](/img/structure/B13082504.png)


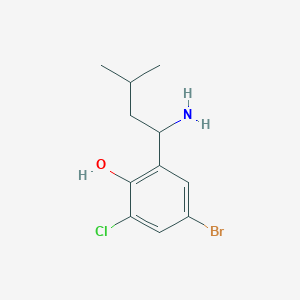
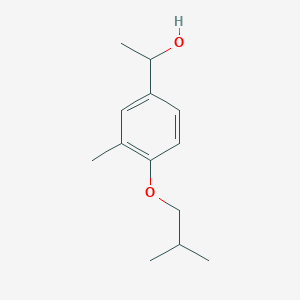
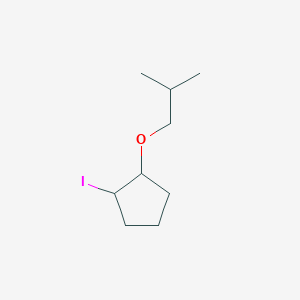

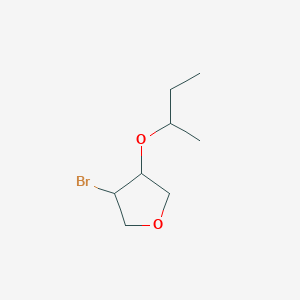

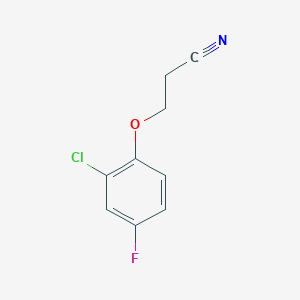


![tert-Butyl hexahydro-1H-pyrido[3,4-b][1,4]thiazine-6(7H)-carboxylate](/img/structure/B13082569.png)
